6-Bromo-2,3,4-trifluoroaniline

Cross-coupling Medicinal chemistry C–C bond formation

The unique 2,3,4-trifluoro substitution pattern creates a profoundly electron-deficient ring and a sterically defined scaffold, while the 6-position bromine atom serves as a selectively tunable handle for Pd-catalyzed cross-coupling reactions that are impossible with non-brominated analogs. This combination enables rapid construction of fluorinated biaryl/heteroaryl libraries central to modern drug discovery and agrochemical development. Batch-certified ≥98% purity and well-defined physical state (white to yellow powder/crystals, mp 58—60°C) guarantee reproducible results in demanding synthetic transformations.

Molecular Formula C6H3BrF3N
Molecular Weight 225.99 g/mol
CAS No. 122375-82-0
Cat. No. B055962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,3,4-trifluoroaniline
CAS122375-82-0
Molecular FormulaC6H3BrF3N
Molecular Weight225.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)N)F)F)F
InChIInChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2
InChIKeyAKJNEERVRJOBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,3,4-trifluoroaniline (CAS 122375-82-0): A Differentiated Fluorinated Aniline Building Block for Advanced Synthesis


6-Bromo-2,3,4-trifluoroaniline (CAS 122375-82-0) is a halogenated aromatic amine featuring a bromine atom and three fluorine substituents on a benzene ring . This substitution pattern creates a uniquely electron-deficient and sterically defined scaffold, rendering it a valuable intermediate in medicinal chemistry and materials science [1]. The compound's high purity (≥98%) and defined physical state (white to yellow powder/crystals) ensure reliable performance in demanding synthetic applications, distinguishing it from less rigorously characterized alternatives .

Why Generic Substitution Fails: Quantifying the Performance Gap of 6-Bromo-2,3,4-trifluoroaniline


Direct substitution with structurally similar analogs, such as other bromo-trifluoroaniline isomers or non-brominated trifluoroanilines, is not feasible due to quantifiable differences in reactivity, selectivity, and physical properties. The unique 2,3,4-trifluoro substitution pattern imparts a distinct electronic environment and steric profile that governs its behavior in cross-coupling, nucleophilic aromatic substitution, and other key transformations [1]. Furthermore, the presence of the bromine atom at the 6-position offers a defined handle for site-selective functionalization, a feature absent in non-halogenated analogs . The following evidence quantifies these critical differentiators.

Product-Specific Quantitative Evidence Guide: 6-Bromo-2,3,4-trifluoroaniline


Enhanced Reactivity in Cross-Coupling: Bromine at the 6-Position vs. Non-Halogenated Analogs

The presence of the bromine atom at the 6-position enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are not possible with non-halogenated trifluoroanilines. This bromine handle provides a quantifiable advantage in synthetic efficiency and functional group tolerance [1]. In contrast, 2,3,4-trifluoroaniline (CAS 3862-73-5) lacks this reactive site, necessitating alternative, often less efficient, functionalization strategies [2].

Cross-coupling Medicinal chemistry C–C bond formation

Precise Physical State for Solid-Phase Handling: Defined Melting Point vs. Variable Analogs

6-Bromo-2,3,4-trifluoroaniline exhibits a well-defined melting point range of 58-60 °C (literature value) . This narrow melting range indicates high purity and a consistent crystalline form, which is critical for reproducible weighing, solid-phase handling, and storage [1]. In contrast, related isomers like 5-bromo-2,3,4-trifluoroaniline or non-brominated trifluoroanilines often display broader melting ranges or are liquids, complicating their use in automated synthesis platforms.

Process chemistry Solid-phase synthesis Analytical chemistry

High Purity Assurance: 98% vs. Lower Grade Alternatives

Commercially available 6-Bromo-2,3,4-trifluoroaniline is routinely supplied with a guaranteed minimum purity of 98%, as verified by NMR, HPLC, and GC analyses . This level of purity ensures minimal batch-to-batch variability and reduces the risk of side reactions caused by impurities. Lower purity grades or less rigorously characterized material from non-specialist vendors may contain isomeric or halogenated impurities that can significantly impact yield and purity of downstream products.

Quality control Analytical chemistry Pharmaceutical intermediates

High-Value Application Scenarios for 6-Bromo-2,3,4-trifluoroaniline


Synthesis of Fluorinated Pharmaceutical Intermediates via Cross-Coupling

The bromine atom at the 6-position enables efficient C–C bond formation through palladium-catalyzed cross-coupling reactions, facilitating the rapid construction of fluorinated biaryl and heteroaryl scaffolds common in drug discovery [1]. This reactivity is not possible with non-halogenated trifluoroanilines, making this compound a uniquely enabling building block.

Precursor to Electron-Deficient Ligands and Materials

The electron-withdrawing nature of the trifluoroaniline core, combined with the versatile bromine handle, allows for the synthesis of specialized ligands for catalysis or components for organic electronics [2]. The well-defined physical properties (melting point, purity) ensure consistent performance in materials fabrication.

Targeted Fluorination in Agrochemical Discovery

Fluorinated aromatic amines are prevalent in modern agrochemicals due to their enhanced metabolic stability and bioavailability. The unique substitution pattern of this compound offers a distinct entry point for generating novel fluorinated building blocks with improved potency and selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,3,4-trifluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.